Unveiling the Natural Trove of 4,5-Dicaffeoylquinic Acid: A Technical Guide for Researchers
Unveiling the Natural Trove of 4,5-Dicaffeoylquinic Acid: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the natural sources of 4,5-Dicaffeoylquinic acid (4,5-diCQA), a promising bioactive compound with a spectrum of pharmacological activities. This document provides a thorough overview of its prevalence in the plant kingdom, detailed experimental protocols for its extraction, isolation, and quantification, and an exploration of its known signaling pathways, all presented to facilitate further research and drug development endeavors.
Natural Sources of 4,5-Dicaffeoylquinic Acid
4,5-Dicaffeoylquinic acid is a derivative of caffeic acid and quinic acid, found in a variety of plant species. The primary families known to be rich sources of this compound are the Asteraceae and Rubiaceae.
Asteraceae Family: A Prominent Reservoir
The Asteraceae family, one of the largest families of flowering plants, stands out as a significant source of 4,5-diCQA. Several genera within this family have been identified to contain notable quantities of this compound.
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Artemisia Species: Various species of the Artemisia genus, commonly known as wormwood, have been reported to contain 4,5-diCQA. For instance, Artemisia capillaris has been a subject of study for its 4,5-diCQA content and associated bioactivities[1][2].
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Aster Species: Certain species of the Aster genus have also been identified as sources of 4,5-diCQA. A study on Aster altaicus var. uchiyamae leaves revealed the presence and quantity of 4,5-diCQA alongside other caffeoylquinic acids[3].
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Other Genera: Other plants within the Asteraceae family, such as Gynura divaricata and Laggera alata, have been documented as sources from which 4,5-diCQA can be isolated[4].
Rubiaceae Family: The Coffee Connection
The Rubiaceae family, particularly the genus Coffea, is a major dietary source of 4,5-diCQA. This compound is one of the isomers of dicaffeoylquinic acid present in coffee beans.
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Coffee Beans: Both Arabica (Coffea arabica) and Robusta (Coffea canephora) coffee beans contain 4,5-diCQA[5]. The concentration of this and other chlorogenic acids can vary depending on the coffee species, geographical origin, and processing methods.
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Coffee By-products: Significant amounts of 4,5-diCQA and other chlorogenic acids are also present in coffee by-products such as coffee pulp, husk, and silverskin, making them potential sources for extraction[6][7][8][9].
Other Plant Sources
While the Asteraceae and Rubiaceae families are the most prominent, 4,5-diCQA has also been detected in other plant families, including the Lamiaceae. However, the concentration in these sources is generally less characterized.
Quantitative Data on 4,5-Dicaffeoylquinic Acid Content
The concentration of 4,5-diCQA varies significantly among different plant species and even within different parts of the same plant. The following tables summarize the available quantitative data from various studies.
| Plant Species | Family | Plant Part | Concentration of 4,5-Dicaffeoylquinic Acid | Reference |
| Aster altaicus var. uchiyamae | Asteraceae | Leaves | 1.39 ± 0.10 mg/g dried weight | [3] |
| Artemisia capillaris | Asteraceae | Aerial parts | Presence confirmed, quantification variable | [1][10] |
| Coffea spp. (Coffee) | Rubiaceae | Beans | Detected, concentration varies by type | [5] |
| Coffee Pulp | Rubiaceae | Fruit Pulp | 4.4% of total identified phenolics | [6] |
Table 1: Concentration of 4,5-Dicaffeoylquinic Acid in Various Plant Sources.
| Coffee By-product | Family | 4,5-Dicaffeoylquinic Acid Content | Reference |
| Coffee Silverskin | Rubiaceae | Up to 1.00 g/100 g | [7] |
| Spent Coffee Grounds | Rubiaceae | Lower concentrations compared to other by-products | [7] |
| Coffee Flowers | Rubiaceae | Presence of dicaffeoylquinic acid isomers confirmed | [7] |
Table 2: 4,5-Dicaffeoylquinic Acid Content in Coffee By-products.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of 4,5-Dicaffeoylquinic acid from plant materials.
Extraction and Isolation of 4,5-Dicaffeoylquinic Acid
The following protocol is a synthesized methodology based on common practices for the extraction and isolation of phenolic compounds from plants.
Materials and Reagents:
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Dried and powdered plant material
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Methanol or Ethanol (80%)
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Ultrasound bath
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Rotary evaporator
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Solid-Phase Extraction (SPE) cartridges (e.g., C18)
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Preparative High-Performance Liquid Chromatography (HPLC) system
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Solvents for HPLC (e.g., acetonitrile, water with formic or acetic acid)
Protocol:
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Extraction:
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Weigh 10 g of dried, powdered plant material.
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Add 100 mL of 80% methanol to the plant material.
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Perform ultrasound-assisted extraction for 30 minutes at room temperature.
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Filter the extract and collect the supernatant.
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Repeat the extraction process on the plant residue two more times.
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Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at 40°C.
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Purification by Solid-Phase Extraction (SPE):
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Condition a C18 SPE cartridge with methanol followed by deionized water.
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Load the concentrated extract onto the cartridge.
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Wash the cartridge with water to remove polar impurities.
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Elute the phenolic compounds with methanol.
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Evaporate the methanol to obtain a purified extract.
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Isolation by Preparative HPLC:
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Dissolve the purified extract in the HPLC mobile phase.
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Inject the sample into a preparative HPLC system equipped with a C18 column.
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Use a gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.
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Monitor the elution at a wavelength of 325 nm.
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Collect the fraction corresponding to the retention time of 4,5-Dicaffeoylquinic acid.
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Evaporate the solvent from the collected fraction to obtain the isolated compound.
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Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical HPLC method for the quantitative analysis of 4,5-diCQA in plant extracts.
Instrumentation and Conditions:
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HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase:
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Solvent A: Water with 0.1% formic acid or 10 mM citric acid solution (pH 2.4).
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Solvent B: Acetonitrile.
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Gradient Elution: A typical gradient starts with a low percentage of Solvent B, which is gradually increased over time to elute the compounds. For example, starting with 8% B and increasing to 80% B over 30-40 minutes[11].
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 325 nm.
Protocol:
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Standard Preparation: Prepare a stock solution of 4,5-Dicaffeoylquinic acid standard in methanol. Create a series of dilutions to generate a calibration curve.
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Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase and filter through a 0.45 µm syringe filter.
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Analysis: Inject the standards and samples into the HPLC system.
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Quantification: Identify the 4,5-diCQA peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of 4,5-diCQA in the sample by using the calibration curve generated from the standards[11].
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification of 4,5-diCQA.
Instrumentation and Sample Preparation:
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NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
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Solvent: Deuterated methanol (CD3OD) or another suitable deuterated solvent.
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Sample Preparation: Dissolve the isolated compound in the deuterated solvent.
Data Acquisition:
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Acquire a series of 1D and 2D NMR spectra, including:
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1H NMR: To observe the proton signals.
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13C NMR: To observe the carbon signals.
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COSY (Correlation Spectroscopy): To identify proton-proton correlations.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for determining the ester linkages between the caffeoyl and quinic acid moieties.
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NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
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Data Analysis:
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Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D NMR spectra. Compare the obtained data with published NMR data for 4,5-Dicaffeoylquinic acid to confirm its structure.
Signaling Pathways and Mechanisms of Action
4,5-Dicaffeoylquinic acid has been shown to exert its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.
Anti-Inflammatory Signaling Pathway
4,5-diCQA exhibits anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Anti-inflammatory mechanism of 4,5-Dicaffeoylquinic acid.
Anti-Cancer Signaling Pathway in Prostate Cancer
In prostate cancer cells, 4,5-diCQA has been shown to induce cell cycle arrest.
References
- 1. Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Showing Compound 4,5-Di-O-caffeoylquinic acid (FDB002629) - FooDB [foodb.ca]
- 6. digital.csic.es [digital.csic.es]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. Quantification of Caffeoylquinic Acids in Coffee Brews by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
